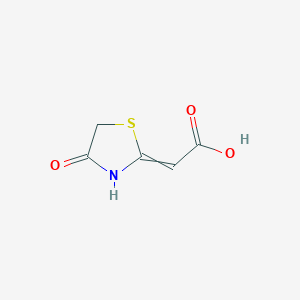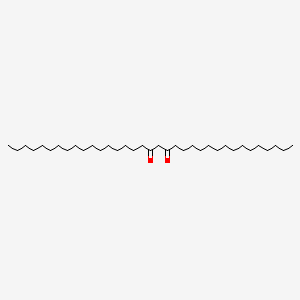
16,18-Pentatriacontanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,18-Pentatriacontanedione is a chemical compound with the molecular formula C35H68O2 . It is a diketone, meaning it contains two ketone functional groups. The structure of this compound consists of a long hydrocarbon chain with ketone groups at the 16th and 18th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,18-Pentatriacontanedione typically involves the oxidation of long-chain hydrocarbons. One common method is the controlled oxidation of pentatriacontane, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under specific conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes. This process is optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 16,18-Pentatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
16,18-Pentatriacontanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16,18-Pentatriacontanedione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their properties .
Comparison with Similar Compounds
Pentatriacontane: A long-chain hydrocarbon without ketone groups.
Hexatriacontanedione: A diketone with ketone groups at different positions.
Octatriacontanedione: A diketone with a longer hydrocarbon chain.
Uniqueness: 16,18-Pentatriacontanedione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
64683-28-9 |
|---|---|
Molecular Formula |
C35H68O2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
pentatriacontane-16,18-dione |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-35(37)33-34(36)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI Key |
WCIZYPZCFNITGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}diazenyl]aniline](/img/structure/B14507597.png)
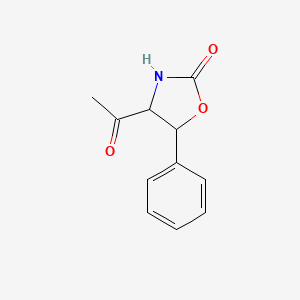
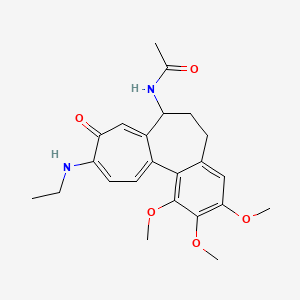
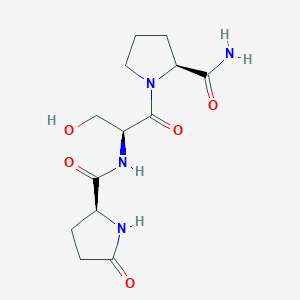
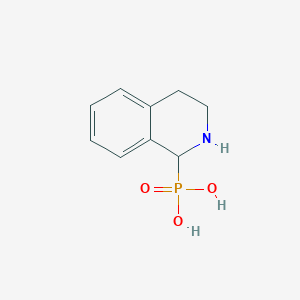
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
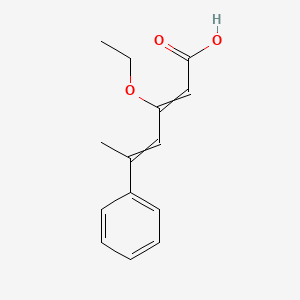
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
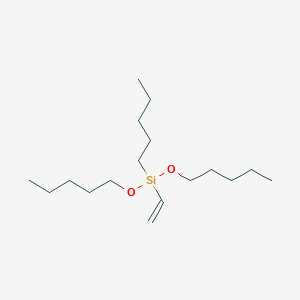
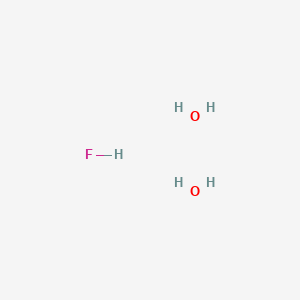
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)

